molecular formula C6H8N2O2 B1289076 1-Allylhydantoin CAS No. 3366-93-6

1-Allylhydantoin

Cat. No.: B1289076
CAS No.: 3366-93-6
M. Wt: 140.14 g/mol
InChI Key: KPDTTZWHFZUVCL-UHFFFAOYSA-N
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Description

1-Allylhydantoin is a chemical compound with the molecular formula C6H8N2O2. It is a derivative of hydantoin, characterized by the presence of an allyl group attached to the nitrogen atom at the first position of the hydantoin ring. This compound is known for its diverse applications in organic synthesis and medicinal chemistry .

Scientific Research Applications

1-Allylhydantoin has numerous applications in scientific research:

Safety and Hazards

When handling 1-Allylhydantoin, it is advised to wear suitable protective equipment and prevent the dispersion of dust . Contact with skin, eyes, and clothing should be avoided .

Biochemical Analysis

Biochemical Properties

1-Allylhydantoin plays a significant role in biochemical reactions, particularly in the context of proteomics. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with hydrolases and oxidoreductases, facilitating the breakdown and oxidation of specific substrates

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the proliferation and differentiation of certain cell types, potentially through the modulation of signaling pathways such as the MAPK/ERK pathway . Additionally, this compound can alter gene expression profiles, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use . For example, it may inhibit hydrolases by binding to their active sites, thereby preventing substrate hydrolysis . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions but may degrade over extended periods, leading to altered cellular responses . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to induce changes in cellular function and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and metabolism . At higher doses, this compound can induce toxic or adverse effects, including cellular damage and impaired metabolic processes . Threshold effects have been observed, indicating that the compound’s impact is dose-dependent .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . It can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism . The compound’s role in these pathways is essential for understanding its potential therapeutic applications and its impact on cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its use in biochemical research and therapeutic applications .

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its role in cellular processes and its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Allylhydantoin can be synthesized through various methods. One common approach involves the reaction of hydantoin with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-Allylhydantoin undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can produce a variety of allyl-substituted derivatives .

Comparison with Similar Compounds

Uniqueness: 1-Allylhydantoin is unique due to the presence of the allyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other hydantoin derivatives and expands its range of applications .

Properties

IUPAC Name

1-prop-2-enylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-2-3-8-4-5(9)7-6(8)10/h2H,1,3-4H2,(H,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPDTTZWHFZUVCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00621618
Record name 1-(Prop-2-en-1-yl)imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3366-93-6
Record name 1-(Prop-2-en-1-yl)imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3366-93-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 1-allylhydantoin suitable for developing antibacterial materials?

A: this compound acts as a precursor for generating N-chloramines, potent biocidal agents. This is achieved by grafting this compound onto a material's surface, followed by chlorination. The resulting N-chloramine-decorated material exhibits enhanced antibacterial activity. [, ]

Q2: How does the combination of this compound-derived N-chloramines with other materials enhance their antibacterial properties?

A: The research suggests a synergistic antibacterial effect when this compound-derived N-chloramines are combined with other materials. For example, in the case of silver chloride nanoparticles embedded in silica (AgCl@S) [], both the silver chloride and the N-chloramines contribute to bacterial inactivation. Silver ions released from silver chloride are known for their broad-spectrum antibacterial activity. Meanwhile, N-chloramines offer potent oxidizing power, further contributing to the overall bactericidal effect.

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